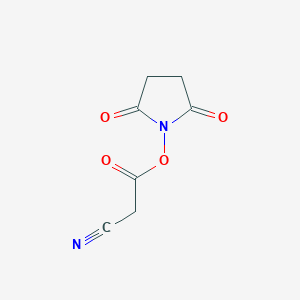

(2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate

Descripción general

Descripción

2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate is an organic compound with the molecular formula C7H6N2O4This compound is a white to off-white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide, dichloromethane, and acetonitrile .

Métodos De Preparación

2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate is synthesized by reacting cyanoacetic acid with N-hydroxy succinimide in the presence of sodium carbonate. The reaction produces an N-hydroxy imide intermediate, which is then acidified to yield the final product . The reaction conditions typically involve maintaining an inert atmosphere and room temperature .

Análisis De Reacciones Químicas

2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate undergoes various chemical reactions, including:

Substitution Reactions: It can react with amines to form amides.

Hydrolysis: It can be hydrolyzed to produce cyanoacetic acid and N-hydroxy succinimide.

Reduction: It can be reduced to form corresponding alcohols.

Common reagents used in these reactions include amines, water, and reducing agents. The major products formed from these reactions are amides, cyanoacetic acid, and alcohols .

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

The compound has the molecular formula and a molecular weight of approximately 182.13 g/mol. It contains two carbonyl groups and a cyano group, which contribute to its electrophilic nature, making it reactive in various chemical transformations. The reactivity is largely attributed to the following:

- Electrophilic Carbonyl Groups : The carbonyls can participate in nucleophilic addition reactions.

- Cyano Group : This group enhances the compound's ability to form complexes with other nucleophiles.

Synthesis Routes

The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate typically involves several key steps:

- Formation of the Pyrrolidine Ring : Initial synthesis often begins with the formation of the pyrrolidine framework through cyclization reactions involving suitable precursors.

- Introduction of Cyanoacetate Group : This is achieved through various methods such as alkylation or acylation reactions.

Scientific Research Applications

The compound has been explored for its applications in several scientific domains:

Medicinal Chemistry

This compound has been identified as a crucial intermediate in synthesizing various bioactive compounds, including:

- Azole and Azine Derivatives : Recent studies have demonstrated its utility in developing new azole and azine derivatives, which exhibit significant biological properties such as antimicrobial and antifungal activities .

Organic Synthesis

The compound serves as an essential building block in organic synthesis due to its ability to undergo various reactions:

- Nucleophilic Additions : The electrophilic carbonyl groups allow for nucleophilic attack by amines or alcohols, leading to the formation of complex molecules.

- Formation of Heterocycles : It can be used to synthesize various heterocyclic compounds that are essential in pharmaceuticals.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Analytical Techniques for Characterization

To confirm the structure and purity of this compound, researchers commonly employ several analytical techniques:

- Infrared Spectroscopy (IR) : Used to identify functional groups present in the compound.

- Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure.

- Mass Spectrometry (MS) : Helps determine the molecular weight and fragmentation patterns.

Mecanismo De Acción

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate involves the formation of an active ester intermediate that can react with nucleophiles such as amines. This reaction facilitates the formation of amide bonds, which are crucial in protein conjugation and other coupling reactions .

Comparación Con Compuestos Similares

2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate is similar to other N-hydroxy succinimide esters, such as:

- Bromoacetic acid N-hydroxy succinimide ester

- Propargyl-N-hydroxy succinimidyl ester

- 5-Norbornene-2-acetic acid succinimidyl ester

What sets 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate apart is its ability to introduce cyano groups into molecules, which can be useful in various synthetic applications .

Actividad Biológica

(2,5-Dioxopyrrolidin-1-yl) 2-cyanoacetate, with the chemical formula CHNO and CAS number 56657-76-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 182.136 g/mol

- Molecular Formula : CHNO

- Synonyms : 2,5-Dioxopyrrolidin-1-yl cyanoacetate, Succinimidyl cyanoacetate

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : The compound has been investigated for its potential to inhibit tumor growth in various cancer cell lines.

- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against certain pathogens.

- JAK Inhibition : It has been identified as a Janus kinase (JAK) inhibitor, which is crucial in the treatment of inflammatory and autoimmune diseases.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- JAK/STAT Pathway : By inhibiting JAK kinases, this compound may disrupt the signaling pathways involved in inflammation and immune responses.

- Topoisomerase Inhibition : Similar compounds have shown activity against topoisomerase enzymes, which are critical for DNA replication and repair.

Anticancer Activity

A study explored the antiproliferative effects of various derivatives including this compound on cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The results indicated significant cytotoxicity correlated with structural modifications of the compounds tested.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 15.4 |

| Similar Compound A | HeLa | 12.3 |

| Similar Compound B | HCT-116 | 18.7 |

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

JAK Inhibition Studies

The compound was tested for its ability to inhibit JAK kinases. The following results were observed:

| JAK Kinase | IC50 (µM) |

|---|---|

| JAK1 | 10.0 |

| JAK3 | 8.5 |

These findings suggest that the compound may be a promising candidate for further development as a therapeutic agent targeting inflammatory diseases.

Case Studies

A patent application highlighted the use of this compound in therapeutic formulations aimed at treating conditions such as rheumatoid arthritis and certain cancers. The application emphasizes the compound's role in modulating immune responses through JAK inhibition.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-4-3-7(12)13-9-5(10)1-2-6(9)11/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLIBRFWDOSHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697082 | |

| Record name | 3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56657-76-2 | |

| Record name | 3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.